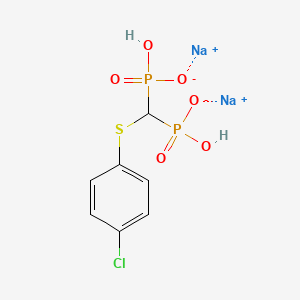
Thailanstatin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thailanstatin D is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin D involves several steps, including the construction of key fragments such as the (2Z,4S)-4-acetoxy-2-butenamide fragment and the (all-cis)-2,3,5,6-tetrasubstituted tetrahydropyran fragment. These fragments are then joined by a dienyl chain to form the final compound . The synthetic routes often involve stereoselective methods for constructing tetrasubstituted dihydro- and tetrahydropyrans, utilizing reactions such as Heck/Saegusa-Ito cascade sequences and oxa-Michael cyclizations .
Industrial Production Methods: Industrial production of this compound has been improved through metabolic engineering of Burkholderia thailandensis MSMB43. By deleting specific genes involved in the biosynthetic pathway, researchers have significantly increased the yield of this compound in fermentation broths. For example, deletion of the tstR gene resulted in a more than seven-fold increase in this compound titer .
化学反応の分析
Types of Reactions: Thailanstatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyran-forming reactions utilize a Heck/Saegusa-Ito cascade sequence to generate hydroxy α,β,γ,δ-unsaturated aldehyde precursors, followed by a catalyst-controlled oxa-Michael cyclization to furnish tetrasubstituted dihydropyrans .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include catalysts for the oxa-Michael cyclization and reagents for the Heck/Saegusa-Ito cascade sequence. The reaction conditions often involve controlled temperatures and specific solvents to ensure high stereocontrol and yield .
Major Products Formed: The major products formed from these reactions are tetrasubstituted dihydro- and tetrahydropyrans, which are key intermediates in the synthesis of this compound .
科学的研究の応用
Thailanstatin D has several scientific research applications due to its potent cytotoxic properties. It is used as a tool compound to study pre-mRNA splicing and its inhibition. In the field of medicine, this compound is being investigated as a potential anticancer agent due to its ability to inhibit spliceosome assembly and induce cytotoxicity in cancer cells . Additionally, it has applications in chemical biology research to understand the cellular effects of altered mRNA processing .
作用機序
Thailanstatin D exerts its effects by inhibiting the assembly of the spliceosome, a complex responsible for pre-mRNA splicing. It binds to splicing factor 3b, a subunit of the human spliceosome, thereby preventing the proper processing of pre-mRNA into mature mRNA. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cytotoxic effects in cells .
類似化合物との比較
These compounds share a common structural motif but differ in their terminal oxane rings and specific substituents . Thailanstatin D is unique due to its specific binding affinity and stability compared to other members of the family .
List of Similar Compounds:- Thailanstatin A
- Thailanstatin B
- Spliceostatin D
- FR901464
- FR901465
- FR901463
特性
分子式 |
C28H41NO8 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
2-[(3S,5S,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid |
InChI |
InChI=1S/C28H41NO8/c1-17(6-9-22-14-28(16-34-28)15-23(37-22)13-27(32)33)7-10-25-18(2)12-24(20(4)36-25)29-26(31)11-8-19(3)35-21(5)30/h6-9,11,18-20,22-25H,10,12-16H2,1-5H3,(H,29,31)(H,32,33)/b9-6+,11-8-,17-7+/t18-,19-,20+,22+,23+,24+,25-,28+/m0/s1 |
InChIキー |
QPCQVHMOLDTVHX-LYSKETOYSA-N |
異性体SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2C[C@@]3(C[C@H](O2)CC(=O)O)CO3)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
正規SMILES |
CC1CC(C(OC1CC=C(C)C=CC2CC3(CC(O2)CC(=O)O)CO3)C)NC(=O)C=CC(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


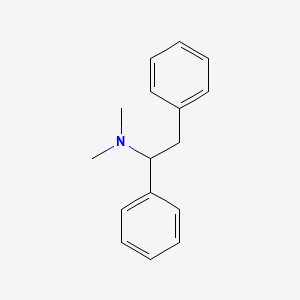
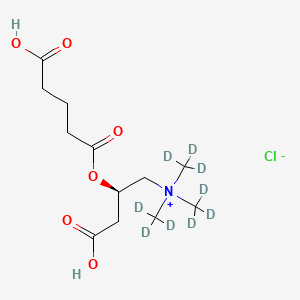
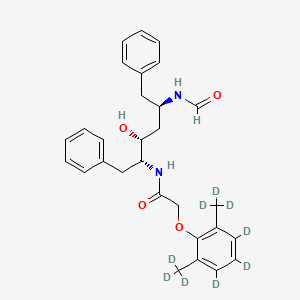
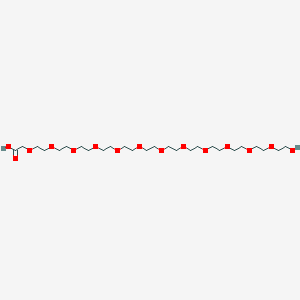
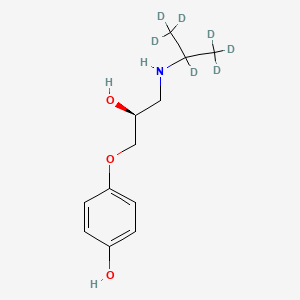



![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)



![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
